molecular formula C12H13NOS B12880374 3-Ethyl-7-methoxyquinoline-2-thiol

3-Ethyl-7-methoxyquinoline-2-thiol

Cat. No.: B12880374
M. Wt: 219.30 g/mol
InChI Key: IEZSIYMAXVYLLM-UHFFFAOYSA-N
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Description

3-Ethyl-7-methoxyquinoline-2-thiol is a synthetic organic compound featuring a quinoline scaffold bearing a thiol group at the 2-position. The quinoline core is a fundamental structure in medicinal chemistry, known for its wide spectrum of biological activities. This particular derivative combines the electron-donating properties of a methoxy group at the 7-position with the reactive thiol functional group, making it a versatile intermediate for chemical synthesis and a candidate for biological evaluation in research settings. The primary research value of this compound lies in its potential as a precursor for developing new pharmacologically active molecules. The quinoline scaffold is a privileged structure in drug discovery, with well-documented applications in creating antimalarial, anticancer, and antimicrobial agents . The presence of the thiol (-SH) group significantly enhances its utility. Thiols can act as nucleophiles, form disulfide bonds, and chelate metals, which are key mechanisms in enzyme inhibition and redox biology . Researchers can functionalize the thiol group to create sulfide, sulfoxide, or sulfone derivatives, or use it to form complexes with metal ions, thereby modulating the compound's physicochemical properties and biological activity. Specific research applications for this compound and its derivatives may include investigation as enzyme inhibitors, given that many quinoline-based drugs act by inhibiting critical enzymes such as topoisomerases or kinases . Its potential antimicrobial and anticancer properties can be evaluated through in vitro assays against a panel of bacterial strains and cancer cell lines. Furthermore, the compound serves as a valuable building block in organic synthesis, particularly in the construction of more complex heterocyclic systems or hybrid molecules designed for high-throughput screening in drug discovery programs. This product is intended For Research Use Only (RUO) and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

3-ethyl-7-methoxy-1H-quinoline-2-thione

InChI

InChI=1S/C12H13NOS/c1-3-8-6-9-4-5-10(14-2)7-11(9)13-12(8)15/h4-7H,3H2,1-2H3,(H,13,15)

InChI Key

IEZSIYMAXVYLLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C(C=C2)OC)NC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-methoxyquinoline-2-thiol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with aldehydes or ketones, followed by functionalization of the quinoline ring. For example, the Skraup synthesis is a classical method that involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . Subsequent functionalization steps introduce the ethyl, methoxy, and thiol groups.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using efficient catalysts and optimized reaction conditions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are commonly employed to enhance yield and reduce environmental impact . Microwave irradiation and ultrasound irradiation are also used to accelerate reaction rates and improve product purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-methoxyquinoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The methoxy and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-Ethyl-7-methoxyquinoline-2-thiol exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death.

Anticancer Potential

The anticancer properties of this compound are particularly promising. The compound's thiol group allows it to form covalent bonds with proteins, potentially altering their function. Moreover, the quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. This dual mechanism enhances its potential as an anticancer agent by inhibiting specific enzymes involved in cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Research : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The results indicate that it may induce apoptosis through oxidative stress mechanisms.
  • Protein Interaction Studies : Research focusing on the interactions between this compound and specific protein targets revealed that it could effectively inhibit certain protein kinases implicated in cancer progression, further supporting its role as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Ethyl-7-methoxyquinoline-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound 3-Ethyl, 7-methoxy, 2-thiol C₁₂H₁₃NOS 219.3 (calculated) High reactivity (thiol group); moderate lipophilicity (ethyl/methoxy)
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile 3-CN, 4-OH, 6-methoxy, 7-(3-Cl-propoxy) C₁₅H₁₄ClN₂O₃ 329.7 Polar (cyano, hydroxy); synthesized via NaOH-mediated cyclization in ethanol
5-Chloro-7-(morpholino(phenyl)methyl)quinolin-8-ol 5-Cl, 7-(morpholino-phenyl), 8-OH C₂₁H₂₂ClN₂O₂ 384.9 Antiangiogenic activity; synthesized using triethylamine and aromatic aldehydes
7-(2-Ethoxyethoxy)quinoline 7-(2-ethoxyethoxy) C₁₃H₁₇NO₂ 235.3 Low toxicity data; used in R&D with uncharacterized safety profile
3-Amino-7-methoxyquinoline dihydrochloride 3-NH₂, 7-methoxy C₁₀H₁₁N₂O·2HCl 256.1 Commercial availability; amino group enhances solubility in polar solvents

Key Observations:

Substituent Effects: Reactivity: The thiol group in this compound distinguishes it from analogs with cyano (e.g., ) or amino (e.g., ) groups, offering unique redox or metal-binding capabilities.

Synthetic Routes: While 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is synthesized under alkaline conditions , amino-substituted quinolines often involve reductive amination or nucleophilic substitution . Thiolation may require specialized reagents like Lawesson’s reagent or thiourea.

Biological Activity: The morpholino-phenyl substituent in 5-Chloro-7-(morpholino(phenyl)methyl)quinolin-8-ol confers antiangiogenic properties , whereas the thiol group in the target compound may target cysteine-rich enzymes or antioxidant pathways.

Safety and Availability: Limited toxicity data exist for many analogs (e.g., 7-(2-ethoxyethoxy)quinoline ), emphasizing the need for rigorous characterization. Commercial availability of amino derivatives (e.g., ) contrasts with the likely niche status of thiol-containing quinolines.

Research Findings and Implications

  • Structural Optimization: Substitution at position 2 (thiol vs. cyano or hydroxy) significantly alters reactivity and target selectivity. For instance, cyano groups enhance hydrogen bonding, while thiols enable covalent interactions .
  • Biological Potential: Thiolated quinolines may exhibit enhanced metal-chelating or antioxidant activity compared to chlorinated or alkoxy variants .
  • Knowledge Gaps: Toxicity, degradation, and environmental mobility data are lacking for most analogs, highlighting the need for comprehensive safety assessments .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Ethyl-7-methoxyquinoline-2-thiol, and how can its molecular structure be confirmed?

  • Synthesis : A modified Mannich reaction or nucleophilic substitution can be employed, as seen in analogous quinoline derivatives. For example, reacting 8-hydroxyquinoline precursors with ethylating agents and thiol donors under reflux conditions in ethanol, followed by purification via recrystallization (e.g., 1:1 EtOH–H₂O) .
  • Characterization : Use NMR (¹H/¹³C) to confirm substituent positions and sulfur incorporation. X-ray crystallography with SHELXL refinement (via SHELX programs) is recommended for unambiguous structural confirmation .

Q. What analytical techniques are critical for assessing the purity of this compound?

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to detect impurities.
  • Elemental Analysis (EA) to validate stoichiometry.
  • TLC (Thin-Layer Chromatography) with UV visualization for rapid purity assessment during synthesis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodology :

Catalyst Screening : Test bases like triethylamine vs. DBU for thiolation efficiency.

Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol for reaction kinetics.

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